molecular formula C20H23NO2 B1252028 Carbazoquinocin C

Carbazoquinocin C

Cat. No.: B1252028
M. Wt: 309.4 g/mol
InChI Key: XFGOIZUEQXLEAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbazoquinocin C is a natural product found in Streptomyces violaceus with data available.

Scientific Research Applications

Synthesis and Biological Evaluation

Carbazoquinocin C, a carbazole alkaloid, has been the subject of various studies focusing on its synthesis and biological potential. Aygün and Pindur (2003) synthesized new structural variants of this compound, demonstrating their ability to trap oxygen-centered radicals and inhibit cyclooxygenase-1 and 5-lipoxygenase in the µM-range. Some variants also showed significant inhibition of oxidative damage to cellular DNA in the nM-range (Aygün & Pindur, 2003).

Lipid Peroxidation Inhibition

Knölker et al. (2002) presented an efficient total synthesis of this compound, highlighting its role as a potent lipid peroxidation inhibitor. This synthesis involved a palladium(II)-catalyzed oxidative cyclization, yielding this compound in high yield and few steps (Knölker, Fröhner, & Reddy, 2002).

Antioxidant and Anti-TB Activity

Choi et al. (2008) synthesized carbazole derivatives, including this compound, which act as antioxidants and free-radical scavengers. They suggest potential as lead compounds for developing new drugs against diseases initiated by oxygen-derived free radicals. Additionally, some carbazole derivatives showed anti-tuberculosis activity (Choi et al., 2008).

Potential Neuroprotective Properties

Kobayashi et al. (2019) investigated the biosynthesis of carbazole alkaloids like this compound in Streptomyces, which has implications for their potential neuroprotective properties. They identified the gene cluster responsible for the biosynthesis of these alkaloids, suggesting their significance in developing neuroprotective drugs (Kobayashi et al., 2019).

Properties

Molecular Formula

C20H23NO2

Molecular Weight

309.4 g/mol

IUPAC Name

1-heptyl-2-methyl-9H-carbazole-3,4-dione

InChI

InChI=1S/C20H23NO2/c1-3-4-5-6-7-10-14-13(2)19(22)20(23)17-15-11-8-9-12-16(15)21-18(14)17/h8-9,11-12,21H,3-7,10H2,1-2H3

InChI Key

XFGOIZUEQXLEAH-UHFFFAOYSA-N

SMILES

CCCCCCCC1=C(C(=O)C(=O)C2=C1NC3=CC=CC=C32)C

Canonical SMILES

CCCCCCCC1=C(C(=O)C(=O)C2=C1NC3=CC=CC=C32)C

Synonyms

carbazoquinocin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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